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Compound of Interest

Compound Name: Cellulose acetate phthalate

Cat. No.: B8822715

Audience: Researchers, scientists, and drug development professionals.

Introduction Enteric coating is a critical formulation strategy used to protect acid-labile active
pharmaceutical ingredients (APIs) from the harsh acidic environment of the stomach, or to
prevent gastric irritation from certain drugs.[1][2][3] This is achieved by applying a polymer film
that remains intact at low pH but dissolves at the higher pH of the small intestine.[1][3]
Cellulose Acetate Phthalate (CAP) is a widely used, pH-sensitive polymer for enteric coating
applications.[2][4][5] A derivative of cellulose, CAP's solubility is dependent on the pH of its
environment; it is insoluble in acidic conditions but dissolves readily in the mildly acidic to
neutral environment of the small intestine (pH > 6).[2][4][5] This application note provides a
detailed protocol for the formulation and application of a CAP-based enteric coating for solid
oral dosage forms.

Physicochemical Properties and Formulation
Components

Cellulose Acetate Phthalate is a cellulose polymer in which about half of the hydroxyl groups
are acetylated, and a quarter are esterified with phthalic acid.[6] Its performance is influenced
by its physicochemical properties and the other excipients in the formulation.

Table 1: Typical Physicochemical Properties of Cellulose Acetate Phthalate (CAP)
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Property Value | Description Source

White to off-white, free-flowing
Appearance [6]
powder, granules, or flakes.

Odorless or a faint odor of
Odor . [6]
acetic acid.

- Insoluble in acidic gastric fluids
pH-Dependent Solubility ) [21[41[5]
(pH 1-3); dissolves at pH > 6.0.

o Hygroscopic; susceptible to
Hygroscopicity ] ) [2][6]
moisture penetration.

Acetyl Content 21.5% - 26.0% [6]
Phthalyl Content 30.0% - 36.0% [6]
Glass Transition Temp. (Tg) 160 - 170°C [6]

Formulation Components: A typical CAP enteric coating formulation consists of the polymer, a
plasticizer to ensure film flexibility, and a solvent system to dissolve the components for
application.

o Polymer: Cellulose Acetate Phthalate (CAP) is the primary film-former, providing gastric
resistance.[2][5]

o Plasticizers: Added to reduce the brittleness of the CAP film.[4] Commonly used plasticizers
include Diethyl Phthalate (DEP), Triethyl Citrate (TEC), Triacetin, and Polyethylene Glycol
(PEG).[4] The amount of plasticizer can be up to 35% of the polymer weight.[4]

o Solvents: Organic solvents are typically used to dissolve CAP. Preferred solvents are
acetone or blends of acetone with alcohols like isopropanol or ethanol.[4]

o Anti-tacking Agents: To prevent coated tablets or granules from sticking together during the
process, agents like talc may be added.

e Colorants/Opaquants: Pigments and opacifiers (e.g., titanium dioxide) can be included for
product identification and appearance.
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Example Formulations and Process Parameters

The concentration of CAP and plasticizer, along with the processing parameters, must be

optimized to achieve a uniform, defect-free coating that meets dissolution requirements. The

final coating weight gain for tablets is typically around 8%, while for granules, it can range from
15% to 30% due to their higher surface area.[7]

Table 2: Example CAP Enteric Coating Formulations

. L Polymer . Solvent Target
Formulati Applicati Plasticize )
(CAP) [% System Weight Source
on ID on r [% wiw] .
wiw] [% wiw] Gain
CAP-ORG-  Aspirin Triacetin Acetone
75 7.5% [4]
01 Granules (2.5) (90.0)
Isopropano
Diethyl [ (22.78),
CAP-ORG- Not
Tablets 5.56 Phthalate Methylene N
02 i Specified
(3.34) Chloride
(68.32)
CAP-AQ- 10-30 Not Aqueous Not
General : . : : . (6]
01 (solids) Specified Dispersion Specified

Table 3: Typical Process Parameters for Enteric Coating Equipment
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Fluid Bed Coater (for

Parameter Pan Coater (for Tablets)

Granules/Pellets)

) Varies based on solvent and

Inlet Air Temperature 60 - 70°C )

equipment

Varies based on solvent and
Product/Bed Temperature 25-55°C )

equipment
Pan Speed / Airflow 5-18 rpm/ 60 CFM Varies (fluidization principle)
Spray Rate 10 - 80 g/min Varies
Atomization Air Pressure 1.3 bar (approx. 19 psi) Varies

Note: Parameters are highly dependent on the specific equipment, batch size, and formulation.
The values provided are illustrative examples.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of Organic Solvent-Based CAP Coating Solution

This protocol is based on the formulation CAP-ORG-01 for a 1 kg batch of coating solution.
Materials:

e Cellulose Acetate Phthalate (CAP): 75.0 g

e Triacetin: 25.0 g

e Acetone: 900.0 g

e Stirring vessel

o Magnetic stirrer or overhead mixer

« Filtration apparatus (e.g., 60-100 mesh screen)

Procedure:
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» Weigh 900.0 g of acetone into a suitable stirring vessel in a well-ventilated area.
e Begin stirring the acetone to create a vortex.

e Slowly add 75.0 g of CAP powder to the vortex to prevent clumping and ensure rapid
dissolution.[4]

o Continue stirring until the CAP is completely dissolved and the solution is free of gels.
e Add 25.0 g of triacetin to the solution while continuing to stir.
« Stir for an additional 15-20 minutes to ensure the plasticizer is homogenously distributed.

« Filter the final solution through a 60-100 mesh screen prior to use to remove any undissolved
particles or agglomerates.[4]

Protocol 2: Enteric Coating of Tablets in a Pan Coater
Equipment:

» Perforated Pan Coater

e Spray gun system

e Exhaust and air handling unit

Procedure:

o Pre-heating: Load the tablet cores into the coating pan. Start the pan rotation (e.g., 7 rpm)
and pre-heat the tablet bed to the target temperature (e.g., 55°C) using the inlet air (e.qg.,
70°C).[10]

o Coating: Once the target temperature is reached, begin spraying the prepared CAP coating
solution onto the tumbling tablet bed at a controlled rate (e.g., 10 mL/min).[10]

e Process Monitoring: Continuously monitor the key process parameters (inlet temperature,
bed temperature, pan speed, spray rate, atomization pressure) throughout the process to
ensure a uniform coating.
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» Weight Gain Check: Periodically stop the spray to check the weight gain of the tablets until
the target weight gain (e.g., 8%) is achieved.

e Drying: After the entire coating solution has been applied, stop the spray and continue to
tumble the tablets in the pan with warm air for a secondary drying phase (e.g., 30 minutes at
60°C) to remove residual solvent.[10]

o Cooling: Once drying is complete, turn off the heat and allow the tablets to cool to room
temperature while tumbling at a low speed.

o Curing (Optional): Depending on the formulation, a separate curing step in an oven may be
required to allow the film to fully coalesce.

Protocol 3: Quality Control - USP <711> Dissolution Test for Enteric-Coated Products

This protocol ensures the coated product meets pharmacopeial standards for delayed-release
dosage forms.

Apparatus:

o USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
o Water bath maintained at 37 + 0.5°C

 Dissolution vessels

Media:

e Acid Stage: 0.1 N Hydrochloric Acid (HCI)

o Buffer Stage: pH 6.8 Phosphate Buffer

Procedure:

e Acid Stage: a. Place 750-900 mL of 0.1 N HCI into each dissolution vessel and equilibrate to
37°C. b. Place one tablet in each vessel (or basket). c. Operate the apparatus for 2 hours. d.
After 2 hours, withdraw a sample of the medium and analyze for the amount of API
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dissolved. e. Acceptance Criteria: Not more than 10% of the labeled drug content should be

released.[8]

o Buffer Stage: a. After the acid stage, carefully remove the tablets from the acid. b. Transfer
the tablets to new vessels containing pH 6.8 phosphate buffer, pre-warmed to 37°C.
Alternatively, the pH of the existing medium can be adjusted to 6.8. c. Continue the
dissolution test for a specified period (typically 45-60 minutes). d. Withdraw samples at
predetermined time points and analyze for API content to determine the release profile. e.
Acceptance Criteria: The amount of API released should meet the specifications outlined in
the specific product monograph.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from formulation development to final
guality control testing for a CAP enteric-coated product.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://japsonline.com/admin/php/uploads/1488_pdf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1. Formulation & Solution Preparation

REVAVEEELS
(CAP, Plasticizer, Solvent)

Mixing & Dissolution

Ensure Homogeneity

2. Coating Process

Solution Filtration Tablet Cores

Transfer Coating|

Pan Coating

(Spray Application)

Drying & Curing

3. QualityvControl Testing

Final Coated Tablets

Tept Gastric Resistance

Acid Stage Dissolution
(2h in 0.1N HCI)

<10% Release

Buffer Stage Dissolution
(pH 6.8 Bulffer)

Finished Product
(Meets Specification)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8822715?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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